2-(4-Chlorobenzoyl)-3-[4-(diethylamino)phenyl]acrylonitrile
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Overview
Description
2-(4-Chlorobenzoyl)-3-[4-(diethylamino)phenyl]acrylonitrile is an organic compound with a complex structure that includes a chlorobenzoyl group, a diethylamino group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzoyl)-3-[4-(diethylamino)phenyl]acrylonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with 4-(diethylamino)benzaldehyde in the presence of a base to form an intermediate, which is then reacted with acrylonitrile under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzoyl)-3-[4-(diethylamino)phenyl]acrylonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
2-(4-Chlorobenzoyl)-3-[4-(diethylamino)phenyl]acrylonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzoyl)-3-[4-(diethylamino)phenyl]acrylonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorobenzoyl)-N-[4-(diethylamino)phenyl]benzamide
- 4-Chloro-α-[4-[2-(diethylamino)ethoxy]phenyl]-α-phenylbenzeneethanol
- 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
Uniqueness
2-(4-Chlorobenzoyl)-3-[4-(diethylamino)phenyl]acrylonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H19ClN2O |
---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
(Z)-2-(4-chlorobenzoyl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C20H19ClN2O/c1-3-23(4-2)19-11-5-15(6-12-19)13-17(14-22)20(24)16-7-9-18(21)10-8-16/h5-13H,3-4H2,1-2H3/b17-13- |
InChI Key |
YJMANRBOTBHZFP-LGMDPLHJSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(/C#N)\C(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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